molecular formula C23H27ClN2O4S B289377 3-({6-TERT-BUTYL-3-[(2-CHLOROPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID

3-({6-TERT-BUTYL-3-[(2-CHLOROPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID

Cat. No.: B289377
M. Wt: 463 g/mol
InChI Key: WTHUQVCZEQRGPM-UHFFFAOYSA-N
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Description

3-({6-TERT-BUTYL-3-[(2-CHLOROPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is a complex organic compound with a unique structure that includes a benzothiophene core, a tert-butyl group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({6-TERT-BUTYL-3-[(2-CHLOROPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the tert-butyl and chlorophenyl groups, and the final coupling reactions. Common reagents used in these synthetic routes include tert-butyl bromide, 2-chlorophenyl isocyanate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Reaction conditions are carefully controlled to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-({6-TERT-BUTYL-3-[(2-CHLOROPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzothiophene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-({6-TERT-BUTYL-3-[(2-CHLOROPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-({6-TERT-BUTYL-3-[(2-CHLOROPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **3-({6-TERT-BUTYL-3-[(2-CHLOROPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and the benzothiophene core make it a valuable compound for various research applications.

Properties

Molecular Formula

C23H27ClN2O4S

Molecular Weight

463 g/mol

IUPAC Name

4-[[6-tert-butyl-3-[(2-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C23H27ClN2O4S/c1-23(2,3)13-8-9-14-17(12-13)31-22(26-18(27)10-11-19(28)29)20(14)21(30)25-16-7-5-4-6-15(16)24/h4-7,13H,8-12H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)

InChI Key

WTHUQVCZEQRGPM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3Cl)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3Cl)NC(=O)CCC(=O)O

Origin of Product

United States

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